(R)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
CAS No.:
Cat. No.: VC18280041
Molecular Formula: C18H26BF4N3
Molecular Weight: 371.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26BF4N3 |
|---|---|
| Molecular Weight | 371.2 g/mol |
| IUPAC Name | (5R)-5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
| Standard InChI | InChI=1S/C18H26N3.BF4/c1-12-9-13(2)17(14(3)10-12)21-11-20-15(18(4,5)6)7-8-16(20)19-21;2-1(3,4)5/h9-11,15H,7-8H2,1-6H3;/q+1;-1/t15-;/m1./s1 |
| Standard InChI Key | LCNBIVCCERSRBG-XFULWGLBSA-N |
| Isomeric SMILES | [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H](CCC3=N2)C(C)(C)C)C |
| Canonical SMILES | [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(CCC3=N2)C(C)(C)C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a bicyclic pyrrolo[2,1-c] triazolium core substituted with a mesityl (2,4,6-trimethylphenyl) group at position 2 and a tert-butyl group at position 5. The tetrafluoroborate () anion stabilizes the cationic triazolium moiety through electrostatic interactions . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (5R)-5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c] triazol-4-ium; tetrafluoroborate | |
| SMILES | B-(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C@HC(C)(C)C)C | |
| InChIKey | LCNBIVCCERSRBG-XFULWGLBSA-N |
The (R)-configuration at position 5 is critical for enantioselective applications, as the tert-butyl group imposes steric control during catalytic cycles.
Synthesis and Preparation
Synthetic Pathways
The synthesis involves three primary stages:
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Core Formation: Condensation of pyrrole and triazole precursors under basic conditions to construct the bicyclic framework.
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Substituent Introduction: Alkylation/arylation reactions install the mesityl and tert-butyl groups. The mesityl group is typically introduced via Ullmann coupling or nucleophilic aromatic substitution.
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Counterion Exchange: Metathesis with sodium tetrafluoroborate () replaces initial counterions (e.g., halides) with , enhancing solubility in polar aprotic solvents.
Reactions are conducted under inert atmospheres (nitrogen or argon) to prevent decomposition of air-sensitive intermediates .
Applications in Catalysis
Asymmetric Organocatalysis
The compound serves as a precursor to N-heterocyclic carbene (NHC) ligands upon deprotonation. These ligands coordinate to transition metals (e.g., Rh, Ir) to form catalysts for asymmetric hydrogenation and cyclopropanation. For example, in ketone reductions, enantioselectivities exceeding 90% ee have been achieved, attributed to the tert-butyl group’s steric bulk.
Photoredox Catalysis
Recent studies suggest potential in photoredox systems, where the triazolium cation acts as an electron acceptor. Preliminary data indicate efficient singlet-to-triplet intersystem crossing, enabling energy transfer reactions under visible light .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 371.2 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Soluble in DCM, THF, DMF; insoluble in hexane | |
| Stability | Hygroscopic; store under nitrogen at −20°C |
The tetrafluoroborate anion improves solubility in polar solvents compared to halide analogues, facilitating homogeneous catalytic conditions.
Future Research Directions
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Mechanistic Studies: Elucidate the role of the (R)-configuration in enantioselectivity through density functional theory (DFT) calculations.
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Pharmaceutical Applications: Screen for antimicrobial or anticancer activity given the prevalence of triazolium salts in medicinal chemistry.
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Material Science: Investigate ionic liquid formulations for battery electrolytes, leveraging the compound’s thermal stability.
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